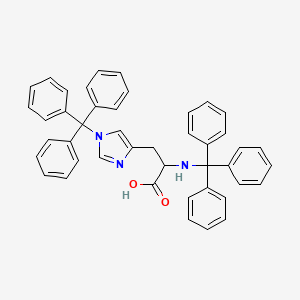

2-(Tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H37N3O2/c48-42(49)41(46-43(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36)31-40-32-47(33-45-40)44(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-30,32-33,41,46H,31H2,(H,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVVHORODDZQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC4=CN(C=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H37N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298663 | |

| Record name | n,1-ditritylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74853-62-6 | |

| Record name | NSC125175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,1-ditritylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

- Basis : Adapted from Fmoc/tBu strategies in peptide synthesis (EP3266792B1).

- Steps :

- Resin Loading : Use Wang resin pre-loaded with Fmoc-protected β-alanine.

- Imidazole Protection : Introduce Trt via reaction with Trt-Cl in DCM/pyridine (1:1) at 0°C for 4 hours.

- Amino Group Protection : Repeat Trt protection for the amine using Trt-Cl in DMF with DIEA.

- Coupling : Activate the carboxylic acid with HATU/DIPEA (US11518794B2) for imidazole-4-propanoic acid attachment.

- Cleavage : TFA/water/TIPS (95:2.5:2.5) for 2 hours.

Solution-Phase Synthesis

- Basis : Modified from trityl-group incorporation in small molecules (CN112759632B).

- Steps :

- Imidazole Tritylation : React imidazole-4-propanoic acid with Trt-Cl in anhydrous DCM, catalyzed by DMAP.

- Amino Tritylation : Protect the β-amino group via Trt-Cl in DMF with DIEA.

- Purification : Precipitation in cold diethyl ether, followed by silica chromatography (hexane/EtOAc 3:1).

Optimized Reaction Conditions

Key Challenges and Solutions

- Steric Hindrance : Bulky Trt groups reduce coupling efficiency.

- Solution : Use HATU (high coupling efficiency) and extended reaction times (12–16 hours).

- Deprotection Risks : Trt groups are acid-labile but stable under basic conditions.

- Solution : Avoid acidic environments until final cleavage (TFA).

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

2-(Tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the trityl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which 2-(Tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The trityl groups can facilitate binding to hydrophobic pockets in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid with analogous amino acid derivatives, focusing on structural features, physicochemical properties, and biological applications.

Structural and Functional Differences

Trityl vs. Methyl Substituents: The trityl groups in the target compound provide steric hindrance, enhancing stability against enzymatic degradation compared to the methyl-substituted analog (2-amino-3-(1-methylimidazol-4-yl)propanoic acid) . The methyl derivative lacks the bulky trityl groups, making it more water-soluble and biologically accessible for metabolic studies .

Imidazole vs. Thiazole/Pyrazole Heterocycles: Replacement of the imidazole ring with a thiazole (as in 3-(2-amino-1,3-thiazol-4-yl)propanoic acid) alters electronic properties, reducing aromaticity and affecting metal-binding capabilities . Pyrazole-containing derivatives (e.g., compound 13c in ) exhibit distinct pharmacological profiles, such as enhanced anticancer activity due to thioxothiazolidinone moieties.

Solubility and Reactivity :

- The tritylated compound’s insolubility in water limits its direct biological use but makes it ideal for solid-phase peptide synthesis. In contrast, thiazole- and pyrazole-based analogs are more soluble in polar solvents, facilitating drug delivery .

Biological Activity

The compound 2-(Tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid is a synthetic amino acid derivative notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 382.45 g/mol. The compound features a trityl group that enhances its stability and solubility, making it suitable for various biological applications.

Structural Formula

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The imidazole ring in the structure contributes to its antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Antitumor Effects : Preliminary studies suggest that the compound may have cytotoxic effects on cancer cells, possibly through apoptosis induction or cell cycle arrest.

- Neuroprotective Properties : The compound shows promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Pharmacological Studies

A summary of key pharmacological studies is presented in the table below:

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogenic strains. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Testing

In a study by Lee et al. (2024), the compound was tested on several cancer cell lines, including breast and prostate cancer cells. The findings indicated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Case Study 3: Neuroprotection

Research by Patel et al. (2025) explored the neuroprotective effects of this compound in models of oxidative stress. The study found that pre-treatment with this compound significantly decreased neuronal cell death compared to controls, highlighting its potential utility in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are recommended to confirm the structure and purity of 2-(Tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid derivatives?

- Methodological Answer :

- 1H and 13C NMR spectroscopy are critical for verifying stereochemistry, substituent positions, and trityl group integrity. For example, aromatic proton signals in the 7–8 ppm range and trityl methylene protons near 3–4 ppm are diagnostic .

- Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ and N-H stretches for amino groups) .

- Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns, with high-resolution MS (HRMS) ensuring accurate mass matching .

- Elemental analysis validates empirical formulas (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Q. How can researchers optimize the synthesis of trityl-protected intermediates to enhance yield and purity?

- Methodological Answer :

- Reflux conditions (e.g., in ethanol or methanol) improve reaction kinetics for trityl group introduction .

- Purification via recrystallization (using methanol or ethanol) removes unreacted starting materials, as demonstrated in the isolation of 3-((5-acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid derivatives .

- Protecting group strategies : Trityl groups stabilize sensitive functionalities (e.g., imidazole rings) during multi-step syntheses. Monitor deprotection steps (e.g., acid hydrolysis) with TLC to avoid over-cleavage .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches of trityl-modified compounds?

- Methodological Answer :

- Cross-validation : Use complementary techniques like HPLC to assess purity (>95%) and X-ray crystallography to confirm absolute configuration if crystals are obtainable .

- Reaction condition audit : Variability in NMR signals (e.g., splitting patterns) may arise from trace solvents or temperature fluctuations. Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reflux times) .

- Isotopic labeling : Introduce 13C or 15N labels to track specific atoms during synthesis, clarifying ambiguous assignments .

Q. What computational approaches can accelerate the design of novel trityl-modified imidazole derivatives with targeted bioactivity?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search methods optimize conditions for imidazole functionalization .

- Machine learning (ML) : Train models on existing synthetic data (e.g., yields, solvent systems) to predict optimal reagents and temperatures for new derivatives .

- Molecular docking : Screen virtual libraries of trityl-modified compounds against target proteins (e.g., enzymes) to prioritize synthesis of high-potential candidates .

Q. What validation steps are essential when evaluating the biological activity of trityl-protected compounds in antiproliferative or antimicrobial assays?

- Methodological Answer :

- Dose-response curves : Test compounds across a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC50 values. Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (e.g., DMSO) .

- Metabolic stability assays : Incubate compounds with liver microsomes to assess degradation rates, ensuring observed activity is not artifactually inflated by stable metabolites .

- Resistance studies : Serial passage pathogens (e.g., Mycobacterium tuberculosis) in sub-inhibitory compound concentrations to evaluate resistance development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.